
6-Bromo-3-ethyl-5-fluoro-1H-indole
Vue d'ensemble
Description
6-Bromo-3-ethyl-5-fluoro-1H-indole is a chemical compound with a molecular formula of C10H9BrFN . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of indole derivatives, including 6-Bromo-3-ethyl-5-fluoro-1H-indole, has been a topic of interest in the chemical community . For instance, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol resulted in a tricyclic indole .Molecular Structure Analysis
The molecular structure of 6-Bromo-3-ethyl-5-fluoro-1H-indole is characterized by the presence of bromine, fluorine, and nitrogen atoms in the indole ring . The indole ring is a significant heterocyclic system that plays a main role in cell biology .Chemical Reactions Analysis
Indole derivatives, including 6-Bromo-3-ethyl-5-fluoro-1H-indole, are known to undergo various chemical reactions. For example, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride to produce a tricyclic indole .Applications De Recherche Scientifique
Antiviral Activities 6-Bromo-3-ethyl-5-fluoro-1H-indole derivatives have been synthesized and evaluated for their antiviral activities. Research conducted by Gong Ping (2006) focused on the synthesis of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives, revealing that these compounds exhibited significant antiviral activities, particularly against the influenza A3 virus and respiratory syncytial virus (RSV) (Gong Ping, 2006).
Crystal Structure and Molecular Analysis The crystal structure and molecular analysis of derivatives of 6-Bromo-3-ethyl-5-fluoro-1H-indole have been studied. A study by D. Geetha et al. (2017) analyzed the crystal structure of an indole derivative, including hydrogen bond interactions and molecular structure stabilization through C–H⋅⋅⋅π interactions (D. Geetha et al., 2017).
Antitumor and Antimicrobial Activities These compounds have been synthesized and evaluated for their antitumor and antimicrobial activities. A study by Fan Houxing (2009) synthesized a series of new 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones, demonstrating better inhibitory activity against HMEC cell lines than sunitinib, a known antitumor agent (Fan Houxing, 2009). Additionally, B. Narayana et al. (2009) discussed the synthesis and studies on antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from bromoindole carbohydrazides, showing moderate to good antiproliferative activity (B. Narayana et al., 2009).
Fluorescence Decay in Proteins The effect of fluoroindoles on the fluorescence decay of tryptophan in proteins has been researched. A study by Tiqing Liu et al. (2005) reported that fluoro substitution in indoles, such as 6-fluoroindole, affects the fluorescence decay of tryptophan in proteins, providing insights into the nonexponential fluorescence decay of tryptophan in proteins (Tiqing Liu et al., 2005).
Retinoic Acid Metabolism Inhibition Some derivatives of 6-Bromo-3-ethyl-5-fluoro-1H-indole have shown potential in inhibiting retinoic acid metabolism. A study by M. Le Borgne et al. (2003) found that certain indole derivatives, including those with bromo and fluoro substituents, exhibited significant inhibitory activity on retinoic acid metabolism (M. Le Borgne et al., 2003).
Orientations Futures
Indole derivatives, including 6-Bromo-3-ethyl-5-fluoro-1H-indole, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Their application as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Propriétés
IUPAC Name |
6-bromo-3-ethyl-5-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN/c1-2-6-5-13-10-4-8(11)9(12)3-7(6)10/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJTXKINWAOOPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=CC(=C(C=C21)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-ethyl-5-fluoro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



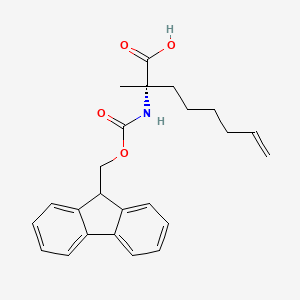
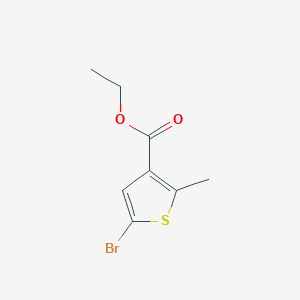
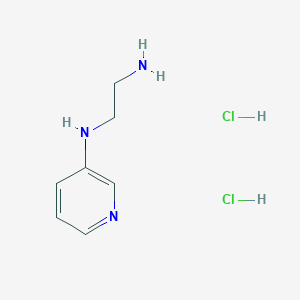
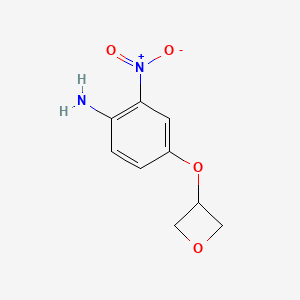
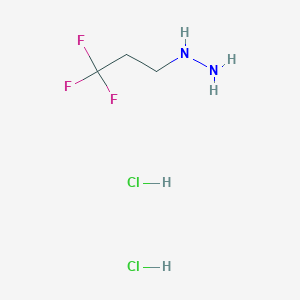
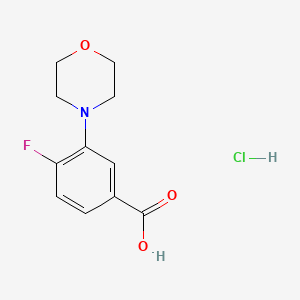
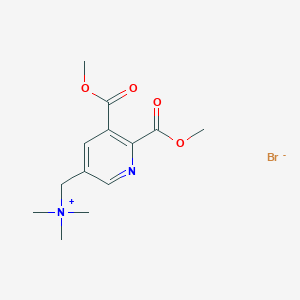
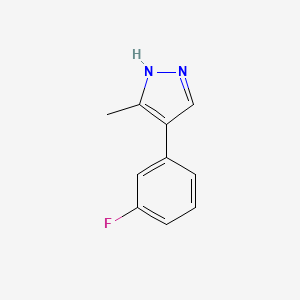
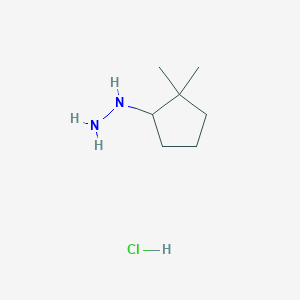
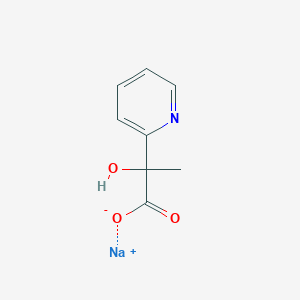
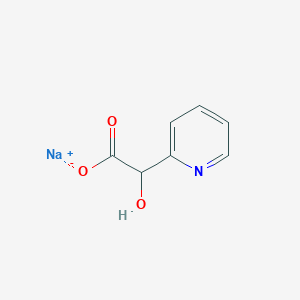
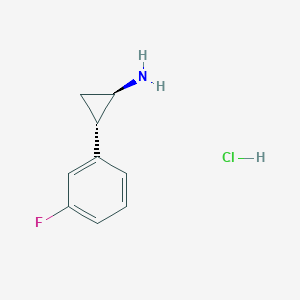
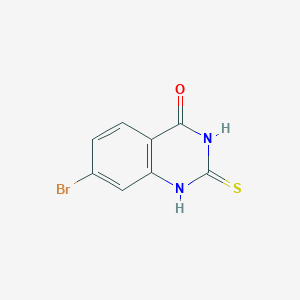
![Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-](/img/structure/B1449346.png)